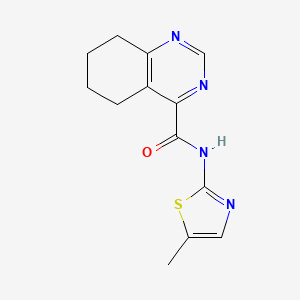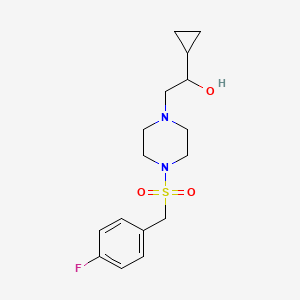![molecular formula C12H15NO4S B2674089 2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid CAS No. 795290-99-2](/img/structure/B2674089.png)
2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid” is a chemical compound with the CAS Number: 795290-99-2 . It has a molecular weight of 269.32 . The compound is also known as DAPT.
Molecular Structure Analysis
The IUPAC name for this compound is "2-({2-[(2-methoxyethyl)amino]-2-oxoethyl}sulfanyl)benzoic acid" . The InChI code for this compound is "1S/C12H15NO4S/c1-17-7-6-13-11(14)8-18-10-5-3-2-4-9(10)12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16)" . This information can be used to draw the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the available sources .Applications De Recherche Scientifique
Synthesis and Intermediates in Drug Development
2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid and its derivatives play a significant role in the synthesis of various pharmacologically active compounds. For instance, studies have explored alternative approaches for synthesizing compounds like 2-methoxy-4-(methylsulfanyl)benzoic acid, highlighting its importance as an intermediate in the preparation of cardiotonic drugs such as Sulmazole and Isomazole. These synthetic routes are crucial for developing efficient, scalable production methods for drug intermediates, emphasizing the compound's utility in medicinal chemistry (D. Lomov, 2019).
Antibacterial Applications
Research into derivatives of 2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid has led to the discovery of compounds with potent and selective activities against specific pathogens. One study demonstrated the synthesis of a series of carbamates derived from a structurally related scaffold, showing remarkable in vitro efficacy against Helicobacter pylori, a significant cause of gastric ulcers and cancer. These findings underscore the potential for developing new antibacterial agents based on this chemical framework, offering hope for treating infections resistant to existing antibiotics (D. Carcanague et al., 2002).
Plant Growth Regulation
In the agricultural sector, benzoic acid derivatives, including those related to 2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid, have been studied for their ability to induce stress tolerance in plants. Research has shown that compounds like benzoic acid can effectively induce tolerance to various stresses, such as heat, drought, and chilling, in crops like beans and tomatoes. This regulatory role highlights the compound's potential application in improving crop resilience to environmental stresses, contributing to enhanced agricultural productivity (T. Senaratna et al., 2004).
Enzyme Catalysis Studies
The compound and its related structures have been instrumental in studying enzyme mechanisms, such as in the case of dicamba monooxygenase. This enzyme, which plays a role in the biodegradation of the herbicide dicamba, utilizes a Rieske nonheme oxygenase to catalyze oxidative demethylation. Understanding the enzyme's structure and function can inform the development of bioremediation strategies and contribute to the design of environmentally friendly herbicides (Razvan V. Dumitru et al., 2009).
Food Preservation and Safety
Benzoic acid and its derivatives, akin to 2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid, serve as preservatives and flavoring agents in food and cosmetic products. Their antibacterial and antifungal properties help extend shelf life and ensure product safety. However, their widespread use has raised concerns regarding human exposure and potential health effects, emphasizing the need for ongoing research into their safety and regulatory guidelines (A. D. del Olmo et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-17-7-6-13-11(14)8-18-10-5-3-2-4-9(10)12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOPNWVXKCJECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=CC=CC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24837957 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride](/img/structure/B2674006.png)



![7-Fluoro-2-methyl-3-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2674010.png)


![(E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2674015.png)
![2-[4-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B2674016.png)

![1-Piperidin-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2674019.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)butanamide](/img/structure/B2674020.png)
![3-(3,4-Dimethoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2674021.png)
